(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid
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Overview
Description
(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid is a spirocyclic compound characterized by a unique spiro[5.5]undecane skeleton. This structure consists of two fused six-membered rings sharing a single carbon atom, creating a spiro center. The compound’s distinct configuration and functional groups make it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyspiro[5One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spirocyclic intermediate.
Industrial Production Methods
Industrial production of (1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the acetic acid group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or carboxylic acid, while reduction can produce various spirocyclic alcohols.
Scientific Research Applications
(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane-1,3-dithiane spiranes: These compounds share a similar spirocyclic core but differ in the heteroatoms present in the rings.
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but includes nitrogen and oxygen atoms in the rings.
Uniqueness
(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid is unique due to its specific functional groups and the presence of a hydroxy and acetic acid moiety. These groups provide distinct reactivity and potential for various applications compared to other spirocyclic compounds.
Properties
CAS No. |
89789-38-8 |
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Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-(5-hydroxyspiro[5.5]undecan-5-yl)acetic acid |
InChI |
InChI=1S/C13H22O3/c14-11(15)10-13(16)9-5-4-8-12(13)6-2-1-3-7-12/h16H,1-10H2,(H,14,15) |
InChI Key |
MFSANQVDRSODKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCCC2(CC(=O)O)O |
Origin of Product |
United States |
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